1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H21FN2O3S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is 340.12569187 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antinociceptive and Respiratory Function
DPI-3290 as an Analgesic Agent : A study on the antinociceptive properties of DPI-3290, a compound with an allyl and piperazine structural component, demonstrated potent analgesic activity with limited effects on respiratory function. This suggests that compounds with similar structures might be explored for pain management with reduced respiratory depression risks (Gengo et al., 2003).
Dopamine D-2 Receptor Blockade
Antipsychotic Potential through D-2 Receptor Blockade : Research on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides highlighted their potential as dopamine D-2 receptor antagonists. This indicates that structurally related compounds could be utilized in developing antipsychotic medications (Högberg et al., 1991).
Fluorinated Piperidines Synthesis
Synthesis of Fluorinated Piperidines : A study detailed the synthesis of 3-fluoro-2-methoxypiperidines, emphasizing the importance of fluorinated piperidines in medicinal chemistry. Such methodologies could be relevant for synthesizing or modifying N-allyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide for specific research applications (Fischer et al., 2020).
Allylic Compounds in Mutagenesis
Mutagenic Potential of Allylic Compounds : Investigation into the mutagenic properties of compounds containing an allylic moiety, such as allyl methanesulfonate, suggests that the allylic structure might influence DNA interactions, highlighting the relevance of such compounds in genetic research (Eder et al., 1980).
Enantioselective Catalysis
Lewis Basic Catalysts for Asymmetric Synthesis : Research demonstrating the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines underscores the potential utility of piperidine derivatives in catalysis and asymmetric synthesis (Wang et al., 2006).
Properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-prop-2-enylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c1-2-9-18-16(20)13-7-10-19(11-8-13)23(21,22)12-14-5-3-4-6-15(14)17/h2-6,13H,1,7-12H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEXXUDWSCCGAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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